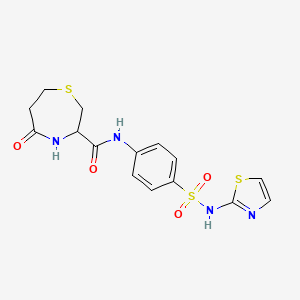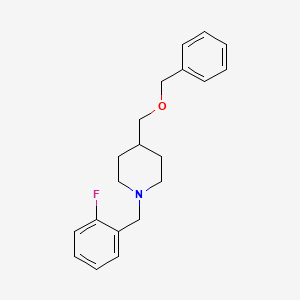![molecular formula C16H24ClNO3S B2743105 [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine CAS No. 1206105-53-4](/img/structure/B2743105.png)
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine, also known as ML352, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule drug that has been synthesized and studied for its ability to target specific proteins and enzymes in the body.
Scientific Research Applications
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of specific enzymes and proteins, such as the proteasome and the histone deacetylase (HDAC) enzymes, which play a role in the development and progression of these diseases.
Mechanism of Action
The mechanism of action of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine involves its ability to bind to and inhibit the activity of specific enzymes and proteins in the body. For example, it has been shown to bind to the active site of the proteasome, which is responsible for degrading proteins in the cell. By inhibiting this activity, [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine can prevent the degradation of specific proteins that are involved in disease processes. Similarly, [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine has been shown to inhibit the activity of HDAC enzymes, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine depend on the specific enzymes and proteins that it targets. For example, inhibition of the proteasome can lead to the accumulation of specific proteins in the cell, which can have both positive and negative effects. Similarly, inhibition of HDAC enzymes can lead to changes in gene expression, which can affect various cellular processes.
Advantages and Limitations for Lab Experiments
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine has several advantages for lab experiments, including its ability to target specific enzymes and proteins, its relatively small size, and its solubility in water and organic solvents. However, there are also limitations to its use, such as its potential toxicity and the need for further studies to determine its efficacy and safety.
Future Directions
There are several future directions for the study of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine, including its potential use as a therapeutic agent in various diseases, the development of more selective and potent analogs, and the investigation of its mechanism of action in more detail. Additionally, further studies are needed to determine the optimal dosage and administration of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine, as well as its potential side effects and toxicity. Overall, the study of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine has the potential to lead to the development of new and effective treatments for a variety of diseases.
Synthesis Methods
The synthesis of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine involves several steps, including the reaction of 5-chloro-2-methoxy-4-methylphenylsulfonyl chloride with cyclohexylamine, followed by the addition of a Grignard reagent. The resulting compound is then purified using column chromatography. The final product is a white crystalline powder that has been characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
properties
IUPAC Name |
5-chloro-N-cyclohexyl-N-ethyl-2-methoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3S/c1-4-18(13-8-6-5-7-9-13)22(19,20)16-11-14(17)12(2)10-15(16)21-3/h10-11,13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECDJXLPVBENSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2743022.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B2743023.png)
![N-[4-(Hydroxymethyl)cyclohexyl]-N-methyl-4-(prop-2-enoylamino)benzamide](/img/structure/B2743024.png)

![Methyl 2-[4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methylphenoxy]acetate](/img/structure/B2743027.png)



![1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2743033.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2743037.png)
![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B2743039.png)
![4-(2-(5-chloro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2743040.png)
![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine-3-carboxylic acid;dihydrochloride](/img/structure/B2743043.png)
![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2743044.png)